Cerium titanate

Description

Structure

2D Structure

Properties

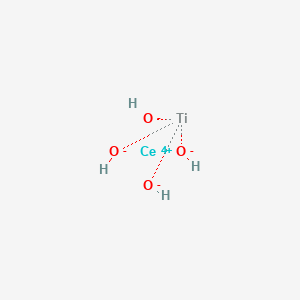

Molecular Formula |

CeH4O4Ti |

|---|---|

Molecular Weight |

256.01 g/mol |

IUPAC Name |

cerium(4+);titanium;tetrahydroxide |

InChI |

InChI=1S/Ce.4H2O.Ti/h;4*1H2;/q+4;;;;;/p-4 |

InChI Key |

IVDFYUQAQSKRPR-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ti].[Ce+4] |

Origin of Product |

United States |

Synthesis Methodologies for Cerium Titanate Materials

Solution-Based Synthesis Approaches

Solution-based synthesis provides a versatile platform for producing cerium titanate, allowing for atomic-level mixing of precursors, which facilitates the formation of homogeneous, single-phase materials at lower temperatures compared to traditional solid-state reactions.

Sol-Gel Processing

The sol-gel process is a widely utilized chemical solution deposition technique for fabricating ceramic and oxide materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound, this process typically begins with the hydrolysis and polycondensation of cerium and titanium precursors in a solvent. The resulting gel is a network of interconnected oxide particles, which upon drying and heat treatment, transforms into the desired crystalline this compound phase. This method allows for precise control over the material's final properties by adjusting synthesis parameters.

The choice of precursors is a critical factor in the sol-gel synthesis of this compound, as it influences the rates of hydrolysis and condensation, and ultimately the homogeneity of the final product. Common precursors include metal alkoxides, chlorides, nitrates, and acetates. For instance, titanium precursors like titanium (IV) isopropoxide and tetrabutyl titanate are frequently used due to their reactivity. Cerium is often introduced as cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

Stoichiometry control, which is essential for forming a specific this compound phase such as CeTi₂O₆, is a key advantage of the sol-gel method. By precisely measuring the molar ratios of the cerium and titanium precursors in the initial solution, the elemental composition of the final product can be accurately determined. For example, films with specific Ce:Ti molar ratios, such as 12.5:87.5 or 20:80, have been prepared by mixing precursor sols in the desired proportions before deposition and annealing.

Table 1: Common Precursors in Sol-Gel Synthesis of this compound

| Precursor Type | Cerium Compound | Titanium Compound |

| Alkoxides | - | Titanium (IV) isopropoxide, Tetrabutyl titanate |

| Chlorides | Cerium(III) chloride heptahydrate | Titanium tetrachloride |

| Nitrates | Cerium(III) nitrate hexahydrate | - |

| Acetates | Cerium(III) acetate | - |

This table is generated based on data from multiple sources.

The pH of the precursor solution plays a crucial role in the sol-gel process, governing the hydrolysis and condensation reactions. The pH affects the charge of the metal cations and the rate of polymerization, which in turn influences the structure of the resulting gel and the final material's properties. In the synthesis of cerium-based oxides, adjusting the pH can control particle size and crystallinity. For instance, basic conditions (e.g., pH 9-10), often achieved by the dropwise addition of ammonium (B1175870) hydroxide (B78521), are known to favor a higher degree of crystallinity in the final cerium oxide product. In contrast, more acidic conditions can lead to the formation of amorphous materials. This control over the reaction pathway is critical for tailoring the material for specific applications.

Research has shown that the brannerite-type CeTi₂O₆ phase forms upon annealing at temperatures around 700 °C. researchgate.netunica.it The crystallinity of the material generally improves with increasing annealing temperature, leading to sharper and more intense peaks in X-ray diffraction (XRD) patterns. mdpi.com Higher temperatures also promote the growth of larger crystallites. mdpi.comelectrochemsci.org However, excessively high temperatures can lead to particle agglomeration and loss of porous structures. Therefore, optimizing the annealing conditions is essential for achieving the desired phase purity and morphology.

Table 2: Effect of Annealing Temperature on Cerium-Based Oxide Properties

| Annealing Temperature (°C) | Effect on Crystallinity | Effect on Crystallite Size | Resulting Phase (Example) |

| 200-600 | Increases with temp. | Increases with temp. | Cubic CeO₂ |

| 700 | Crystalline | - | Brannerite CeTi₂O₆ |

| 800 | Crystalline | - | Anatase TiO₂ (in some compositions), Cubic CeO₂ |

This table is generated based on data from multiple sources. researchgate.netmdpi.com

To introduce porosity and control the nanostructure of this compound, template-assisted sol-gel methods are employed. This approach involves adding a templating agent to the precursor sol, which is later removed to leave behind a porous structure.

Soft Templates: Polymers like polyethylene (B3416737) glycol (PEG4000) act as soft templates. In this process, the metal oxide network forms around the polymer chains. The template is then removed during the subsequent calcination step, creating pores in the material. The use of PEG4000 has been shown to successfully produce porous this compound, significantly increasing its specific surface area from 1.7 m²/g to 16.2 m²/g and enhancing its photocatalytic activity. inoe.roinoe.ro

Hard Templates: Hard templates, such as colloidal silica (B1680970) spheres, can also be used. scispace.com In this method, the precursor solution infiltrates the voids of a pre-formed template structure. After gelation and solidification of the this compound network, the silica template is selectively removed, typically by etching with a chemical agent like hydrofluoric acid or a basic solution, resulting in an inverse replica of the template's structure. This technique allows for the creation of materials with highly ordered and interconnected pore networks. scispace.comrsc.org

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, often called an autoclave. These techniques are particularly effective for synthesizing well-crystallized nanomaterials directly from solution, often without the need for a post-synthesis high-temperature calcination step.

For cerium-based oxides, these methods offer excellent control over particle size, morphology, and crystal structure by varying parameters such as reaction temperature, time, solvent type, and precursor concentration. researchgate.netmdpi.com The supercritical conditions inside the autoclave can facilitate the dissolution and recrystallization of precursors, leading to the formation of uniform, crystalline nanoparticles. researchgate.net While less commonly reported for complex oxides like this compound than for binary oxides like CeO₂, the principles of hydrothermal/solvothermal synthesis are applicable and provide a promising route for producing crystalline this compound powders with controlled characteristics. scielo.bracs.org

Green Biosynthesis Approaches

In recent years, there has been a growing interest in developing environmentally friendly synthesis methods for nanomaterials. Green biosynthesis utilizes natural resources, such as plant extracts, to mediate the chemical reactions, reducing the need for toxic chemicals and high energy consumption.

Biomass extracts, rich in phytochemicals, can act as reducing and capping agents in the synthesis of nanoparticles. Sunflower seed husk extract has been successfully used in a green biosynthesis approach to prepare this compound nanoparticles. nih.gov In this process, the extract facilitates the formation of the nanoparticles, which are then used to create novel nanocomposite photocatalysts. nih.gov The phytochemicals present in the plant extracts help to stabilize the nanoparticles, controlling their size and morphology. rsc.org A variety of plant extracts have been employed for the green synthesis of cerium oxide nanoparticles, including those from Dillenia indica, Magnolia kobus, Mellisa officinalis, and Hypericum perforatum, demonstrating the versatility of this approach. researchgate.netias.ac.in

Eco-friendly synthesis routes for this compound aim to minimize the environmental impact of the production process. The use of plant extracts as a medium for the synthesis reaction is a key feature of these green methods. mdpi.com For example, this compound nanoparticles have been prepared using an ethanolic extract of sunflower seed husk. nih.gov The process involves dissolving the cerium and titanium precursors in the extract, followed by refluxing and precipitation. This method avoids the use of harsh solvents and reducing agents commonly employed in conventional chemical synthesis. nih.gov The resulting precipitate is then annealed at a relatively low temperature of 500 °C for 3 hours to obtain the final product. nih.gov Such biogenic approaches are considered facile, economical, and produce a minimum of hazardous by-products. mdpi.commdpi.com

Solid-State Reaction Methods

Solid-state reaction is a traditional and widely used method for the synthesis of ceramic materials, including this compound. This technique involves the direct reaction of solid reactants at high temperatures.

High-Temperature Calcination Processes

High-temperature calcination is a critical step in solid-state synthesis, as it provides the necessary energy for the diffusion of ions and the formation of the desired crystalline phase. The calcination temperature has a profound effect on the crystallinity, crystal size, and phase composition of the final product. researchgate.net

The conventional mixed-oxide route for synthesizing this compound with a brannerite structure typically requires high calcination temperatures, often in the range of 1300–1350 °C. rsc.org However, such high temperatures can lead to the collapse of porous structures, reducing the specific surface area and pore volume. rsc.org In some solid-state reactions for titanates, temperatures around 1200 °C are necessary for the complete formation of the perovskite structure. imim.pl

Increasing the calcination temperature generally leads to an increase in crystallinity and crystallite size. researchgate.netmdpi.com For instance, in the synthesis of TiO₂ nanoparticles, the crystallite size was observed to increase with higher calcination temperatures. nih.gov Similarly, for cerium oxide, the crystal size increased from 15.58 nm to 23.12 nm as the calcination temperature was raised from 500 °C to 700 °C. researchgate.net However, higher temperatures can also lead to the agglomeration of particles. scispace.com The specific surface area of the material tends to decrease with increasing calcination temperature due to the growth and sintering of the crystallites. mdpi.com

The table below illustrates the effect of calcination temperature on the crystallite size of cerium oxide nanoparticles synthesized via a precipitation method. researchgate.net

| Calcination Temperature (°C) | Crystallinity (%) | Crystal Size (nm) |

|---|---|---|

| 500 | 81.1 | 15.58 |

| 600 | 82.4 | 18.25 |

| 700 | 84.5 | 23.12 |

Influence of Sintering Parameters

Sintering is a crucial step in the solid-state synthesis of this compound ceramics, profoundly influencing their microstructure and, consequently, their physical and electrical properties. The main parameters that control the outcome of the sintering process are temperature, time, and atmosphere.

Sintering Temperature: The sintering temperature directly affects the densification, grain growth, and phase purity of the ceramic. scispace.com Generally, as the sintering temperature increases, the density and average grain size of the titanate-based material also increase, up to an optimal point. scispace.comnih.gov For instance, studies on similar perovskite materials like Barium Strontium Titanate (BST) show that pure phases form at temperatures around 1000–1100 °C. Higher temperatures promote better formation of grain boundaries and can lead to a significant increase in grain size. nih.gov However, excessively high temperatures can be counterproductive, leading to abnormal grain growth or the volatilization of certain components, which can degrade the material's properties. scispace.comnih.gov For cerium-doped materials, the sintering temperature can also influence phase transformations; for example, cerium doping in alumina (B75360) has been shown to delay the transformation to α-alumina to higher temperatures. utwente.nl

Sintering Duration: The time the material is held at the peak sintering temperature also plays a role in its final characteristics. Longer sintering times generally lead to increased density, grain size, and dielectric constant, while the dielectric loss may decrease. chalcogen.ro This is attributed to the completion of densification and grain growth processes. However, similar to temperature, an extended duration can lead to exaggerated grain growth, which might not be desirable for all applications.

Sintering Atmosphere: The composition of the furnace atmosphere during sintering can significantly impact the properties of cerium-containing oxides due to the variable valence state of cerium (Ce³⁺/Ce⁴⁺). Sintering in a reducing atmosphere (like nitrogen, hydrogen, or argon mixtures) versus an oxidizing atmosphere (like air or oxygen) can alter the defect chemistry, crystal structure, and ultimately the electrical properties. utwente.nlmdpi.com For example, sintering gadolinia-doped ceria in a reducing atmosphere can lower the temperature required for densification and improve ionic conductivity by reducing the cation mismatch as Ce⁴⁺ is reduced to the larger Ce³⁺ ion. mdpi.com Conversely, sintering in an oxidizing environment typically ensures the presence of Ce⁴⁺. The choice of atmosphere is therefore a critical parameter for tuning the desired properties of this compound. matec-conferences.org

Thin Film Deposition Techniques

The fabrication of this compound thin films is essential for their integration into microelectronic devices. Various physical and chemical vapor deposition techniques are employed, each offering distinct advantages in controlling film thickness, uniformity, and crystallinity.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique well-suited for growing high-quality, complex multicomponent oxide thin films. taylorfrancis.com In this method, a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited, in this case, this compound. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate. lmaleidykla.lt

Key parameters influencing the growth of this compound films via PLD include substrate temperature, background gas (typically oxygen) pressure, laser energy fluence, and repetition rate. lmaleidykla.ltresearchgate.net The stoichiometry of the target material can be accurately transferred to the deposited film, which is a significant advantage of PLD. lmaleidykla.lt For epitaxial growth, single-crystal substrates like SrTiO₃ are often used. mdpi.com Research on similar perovskite materials like PbTiO₃ has shown that deposition temperatures around 550 °C and oxygen pressures of about 100 mTorr are effective for achieving epitaxial films. mdpi.com The crystallinity and surface quality of the deposited films are highly dependent on these parameters. researchgate.net

Spin Coating Methodologies

Spin coating is a widely used, simple, and cost-effective solution-based method for depositing uniform thin films onto flat substrates. ossila.comscielo.org.co The process involves depositing a small amount of a precursor solution (sol) onto the center of a substrate, which is then spun at high speed. youtube.com Centrifugal forces spread the solution evenly across the substrate, and the excess is thrown off. youtube.com The solvent evaporates during and after this process, leaving a thin solid film. ossila.com

For this compound, the precursor sol is typically prepared using metal-organic compounds or salts of cerium and titanium, such as cerium nitrate and a titanium alkoxide, dissolved in a suitable solvent like ethanol. researchgate.netmdpi.com The thickness and quality of the resulting film are controlled by several parameters, including the viscosity and concentration of the precursor solution, the spin speed (RPM), acceleration, and duration of the spin cycle. ossila.comyoutube.com After deposition, the films usually require a heat treatment (annealing) at elevated temperatures (e.g., 500 °C) to remove residual organics and crystallize the this compound phase. mdpi.comresearchgate.net

Magnetron Sputtering

Magnetron sputtering is another versatile physical vapor deposition technique used for producing high-quality thin films with excellent adhesion and uniformity over large areas. mdpi.com In this process, a target of cerium and titanium (or their oxides) is bombarded with energetic ions (usually argon) in a plasma. This bombardment dislodges, or "sputters," atoms from the target, which then travel and condense onto a substrate, forming a thin film. researchgate.net

For depositing compound films like this compound, a composite Ce-Ti target can be used, or co-sputtering from separate cerium and titanium targets can be performed. Reactive sputtering, where a reactive gas like oxygen is introduced into the chamber along with the sputtering gas (argon), is commonly used to deposit oxide films directly from metallic targets. uq.edu.au Key process parameters include sputtering power, working pressure, gas flow rates, and substrate temperature. researchgate.net These parameters control the deposition rate, film stoichiometry, microstructure, and mechanical properties. uq.edu.aucityu.edu.hk

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a chemical vapor deposition technique renowned for its ability to produce highly conformal, uniform, and pinhole-free thin films with precise, atomic-level thickness control. arxiv.org ALD is based on sequential, self-limiting surface reactions. Precursor gases are introduced into the reactor one at a time, separated by purging steps with an inert gas. arxiv.orgresearchgate.net

For a binary oxide like this compound, the process would involve alternating pulses of a cerium precursor (e.g., Ce(thd)₄), a titanium precursor, and an oxidant (e.g., ozone or water). arxiv.org The self-limiting nature of the surface reactions ensures that film growth is one monolayer (or a fraction of a monolayer) per cycle, allowing for exceptional control over the film's thickness and composition. researchgate.net ALD can be performed at relatively low temperatures, which is advantageous for temperature-sensitive substrates. arxiv.org The technique is particularly suitable for applications requiring uniform coatings on complex, three-dimensional structures.

Fabrication of Composite and Nanocomposite Architectures

To enhance the functional properties of this compound or to introduce new functionalities, it is often incorporated into composite and nanocomposite structures. These architectures combine this compound with other materials, such as polymers, carbon-based materials, or other metal oxides. nih.govipn.mxresearchgate.net

One approach involves the green synthesis of this compound nanoparticles (NPs) which are then integrated with a biopolymer matrix. For example, a novel nanocomposite photocatalyst has been synthesized by cross-linking Ce-Ti NPs with cellulose (B213188) fibers extracted from sunflower seed husks. nih.gov In this method, the crystallinity of the nanocomposite was found to increase with higher molar ratios of the Ce-Ti NPs. nih.gov

Another strategy is the fabrication of magnetic composites for applications like environmental remediation, where easy separation of the material after use is desired. ipn.mx A magnetic Ce-MOF@Fe₃O₄@activated carbon composite has been developed for dye removal. ipn.mx This involves a multi-step synthesis where a magnetite-activated carbon composite is first prepared, followed by the growth of a cerium-based metal-organic framework (MOF) on its surface. Such composites benefit from the high adsorption capacity of the Ce-MOF and activated carbon, as well as the magnetic separability provided by the magnetite (Fe₃O₄) core. ipn.mx

Nanosized composites of cerium and titanium oxides have also been doped with noble metals like silver to enhance their photocatalytic and biological activities. mdpi.comresearchgate.net These composites are often synthesized via chemical methods like co-precipitation, where salts of cerium, titanium, and silver are precipitated together to form a homogeneous nanocomposite powder. mdpi.comresearchgate.net The properties of these nanocomposites are heavily influenced by the synthesis method and the concentration of the dopant. mdpi.com

Integration with Fibrous Materials (e.g., cellulose fibers)

The incorporation of this compound into fibrous materials, particularly natural polymers like cellulose, has garnered significant attention. This approach leverages the structural support and high surface area of fibers to create robust composite materials.

One notable method involves a green biosynthesis approach using cellulose fibers extracted from sources like sunflower seed husks. In this process, this compound nanoparticles are synthesized and then integrated with the cellulose fibers through a cross-linking reaction. This technique has been used to prepare novel nanocomposite photocatalysts. Characterization of these materials has shown that the degree of crystallinity of the nanocomposites can be enhanced by increasing the molar ratios of the this compound nanoparticles. unesp.br

Another effective technique is the use of biotemplates, such as short flax fibers, for the synthesis of fibrous Ti/Ce oxides. This method involves the hydrothermal impregnation of the flax fibers with a solution containing titanium and cerium precursors. Subsequent calcination at elevated temperatures (e.g., 600 °C) removes the organic template, leaving behind a fibrous structure of Ti/Ce oxides. This approach yields materials with improved adsorption and photocatalytic properties compared to pure TiO2. researchgate.net

The table below summarizes key findings from research on the synthesis of this compound composites with fibrous materials.

| Fibrous Material | Synthesis Method | Key Findings |

| Cellulose Fibers (from sunflower seed husk) | Green biosynthesis and cross-linking | Successfully prepared Ce-Ti/Cf nanocomposites with enhanced crystallinity at higher Ce-Ti nanoparticle ratios. unesp.br |

| Short Flax Fibers | Hydrothermal impregnation and calcination | Produced fibrous Ti/Ce oxides with enhanced adsorption and photocatalytic activity for dye decomposition. researchgate.net |

Incorporating Metal Oxides and Carbon-Based Materials

To further enhance the properties of this compound, researchers have explored its integration with other inorganic materials, such as different metal oxides and various forms of carbon.

Metal Oxide Composites:

The combination of this compound with other metal oxides aims to create heterojunctions that can improve charge separation and enhance photocatalytic or electronic properties. While direct synthesis of this compound with other metal oxides is an area of ongoing research, studies on ceria-titania (CeO₂-TiO₂) systems provide valuable insights. For instance, composites of cerium oxide with zinc oxide (ZnO) have been prepared using a one-pot hydrothermal technique. mdpi.com This method results in cerium oxide nanoparticle-decorated zinc oxide, where the cerium dopant can trap electrons and create surface defects, leading to improved photodegradation performance. mdpi.com Similarly, copper oxide (CuO) has been supported on CeO₂-TiO₂ systems. Structural analysis of these materials revealed that the presence of cerium influences the crystallite size of TiO₂ and the local structure around the cerium atoms. unesp.br

Carbon-Based Material Composites:

Incorporating carbon-based materials like graphene and carbon nanotubes (CNTs) into a this compound matrix can significantly improve electrical conductivity and provide a high-surface-area support. Synthesis of cerium oxide-graphene oxide composites has been achieved through methods like simple sonochemical routes and hydrothermal techniques. researchgate.netgoogle.com These processes facilitate the decoration of graphene sheets with cerium oxide nanoparticles, which can prevent the aggregation of the nanoparticles and enhance electrochemical performance due to synergistic effects. researchgate.net

Similarly, carbon nanotube/cerium oxide composites have been prepared via one-pot hydrothermal reactions. This method allows for the growth of cerium oxide nanoparticles on the CNT support structure. nih.govresearchgate.net The resulting composites have shown promising capacitive behavior and a long cycle life in electrochemical applications. nih.gov

The following table details research findings on the synthesis of composites containing cerium-titanium oxides and other materials.

| Incorporated Material | Synthesis Method | Key Research Findings |

| Zinc Oxide (ZnO) | One-pot hydrothermal technique | Formation of CeO₂/ZnO heterojunctions that obstruct charge recombination and improve photocatalytic degradation. mdpi.com |

| Copper Oxide (CuO) | Impregnation on CeO₂-TiO₂ support | Presence of cerium affects TiO₂ crystallite size; composite shows better performance in methanol (B129727) dehydrogenation. unesp.br |

| Graphene Oxide (GO) | Sonochemical and hydrothermal routes | Graphene oxide prevents aggregation of cerium dioxide nanoparticles and enhances electrochemical performance through synergism. researchgate.net |

| Carbon Nanotubes (CNTs) | One-pot hydrothermal reaction | Resulting composite displays pronounced capacitive behavior, high energy density, and long cycle life. nih.govresearchgate.net |

Structural Elucidation and Characterization Techniques

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on phase composition, crystal structure, and lattice parameters. wikipedia.orgias.ac.in Rietveld refinement is a powerful method used in conjunction with XRD to refine a theoretical crystal structure model against the measured diffraction pattern, allowing for precise determination of structural details. wikipedia.orgias.ac.inacs.org

XRD analysis is crucial for identifying the specific crystalline phases present in a cerium titanate sample. Depending on the synthesis conditions and stoichiometry, this compound can form several distinct crystal structures.

Pyrochlore (B1171951) Structure: A cubic pyrochlore phase, Ce₂Ti₂O₇, has been synthesized using methods like sol-gel preparation. rsc.orgrsc.org This structure belongs to the cubic crystal system with the Fd-3m space group. rsc.orgresearchgate.net The diffraction peaks for this phase are well-indexed to those of similar pyrochlore compounds like Sm₂Ti₂O₇. rsc.org

Brannerite Structure: Another common phase is the brannerite-type structure with the chemical formula CeTi₂O₆. researchgate.netrsc.org This compound crystallizes in the monoclinic system with the C2/m space group. rsc.org Synthesis of this phase can sometimes result in the formation of minor secondary phases, such as anatase TiO₂ and CeO₂. researchgate.net

Perovskite-Like Layered Structure: A perovskite-like layer-structured (PLS) Ce₂Ti₂O₇ has also been prepared via solid-state reaction. researchgate.net This monoclinic phase is reported to be isostructural with La₂Ti₂O₇. researchgate.net

The identification of these phases is accomplished by comparing the positions and relative intensities of the diffraction peaks in the experimental XRD pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD).

Rietveld refinement of XRD data allows for the precise calculation of lattice parameters and unit cell dimensions. ias.ac.inmdpi.com These parameters are fundamental to describing the crystal structure and can be influenced by factors such as defects and stoichiometry.

For the cubic pyrochlore structure of Ce₂₋ₓTi₂O₇, Rietveld analysis has yielded specific lattice parameters. For instance, one study reported a lattice parameter a of 10.2116(2) Å and a unit cell volume V of 1064.845(27) ų. rsc.orgresearchgate.net However, discrepancies between calculated and experimental intensities in the diffraction pattern can suggest the presence of lattice distortions or defects, such as cerium vacancies or anti-site defects where Ti ions occupy Ce sites. rsc.orgresearchgate.net Investigations into the brannerite structure of Ce₀.₉₇₅Ti₂O₅.₉₅ using high-resolution neutron diffraction data combined with Rietveld analysis have confirmed the presence of both cerium and oxygen vacancies. rsc.org

Below is a table summarizing the crystallographic data for different this compound phases.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| Ce₂Ti₂O₇ (Pyrochlore) | Cubic | Fd-3m | a = 10.2116(2) | rsc.orgresearchgate.net |

| CeTi₂O₆ (Brannerite) | Monoclinic | C2/m | Not specified | rsc.org |

| Ce₂Ti₂O₇ (Perovskite-Like) | Monoclinic | Not specified | Not specified | researchgate.net |

The degree of crystallinity and the formation of specific crystal structures are highly dependent on the synthesis method and thermal treatment conditions. rsc.org Sol-gel methods, for example, can produce Ce-brannerite at temperatures as low as 600 °C, resulting in crystallite sizes of approximately 30–40 nm after calcination at 800 °C. rsc.org In contrast, forming thermodynamically stable CeTi₂O₆ brannerite from the constituent binary oxides via a mixed-oxide route typically requires much higher calcination temperatures, often exceeding 1351 °C. rsc.org

The crystallinity of the final product can be influenced by various synthesis parameters. For instance, in nanocomposites, the degree of crystallinity has been observed to increase with higher molar ratios of this compound nanoparticles. researchgate.net The sharpness of the peaks in an XRD pattern is a qualitative indicator of the degree of crystallinity; sharp, well-defined peaks suggest a highly crystalline material, while broad peaks can indicate smaller crystallite sizes or amorphous content. rsc.orgscirp.org The formation of the crystalline phase can be observed even at lower firing temperatures using techniques like far-infrared spectroscopy, which can be more sensitive than XRD at the beginning of the crystallization process. researchgate.netunica.it

Microscopic and Spectroscopic Investigations

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and microstructure of materials at high magnification. ceriumlabs.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), it becomes a powerful tool for elemental analysis. ceriumlabs.comnih.gov While SEM provides images of the material's surface, EDX analyzes the X-rays emitted from the sample when bombarded by the electron beam, generating a spectrum that reveals the elemental composition of the analyzed area. ceriumlabs.comresearchgate.net

In the study of this compound and related materials, SEM-EDX is routinely used to confirm the morphology and the presence of the constituent elements (Cerium, Titanium, and Oxygen). journalcps.comresearchgate.net This combined analysis ensures that the desired elemental composition is present and provides insight into its distribution within the sample's microstructure. journalcps.comresearchgate.net

The surface morphology of this compound is significantly influenced by the synthesis method and subsequent processing conditions. SEM analysis reveals a wide range of microstructures.

Nanoparticles: Materials synthesized via methods like sol-gel or precipitation can form nanoparticles, which may appear as spherical particles or agglomerates. scielo.br

Porous Structures: The use of template agents, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB), during sol-gel synthesis can lead to the formation of porous this compound structures. researchgate.net

Dense and Uniform Films: Thin films of related materials deposited via sputtering can exhibit different morphologies depending on the deposition time. For example, a 3-hour deposition can result in a dense, uniform, and polycrystalline surface with a granular microstructure. uitm.edu.my

Irregular Morphologies: Shorter or longer deposition times for sputtered films can produce less uniform surfaces, including porous, "snow-flake" shaped particles or films with agglomerates and non-uniform areas. uitm.edu.my

The table below summarizes various observed morphologies for cerium-titanate-based materials.

| Material Type | Synthesis/Deposition Method | Observed Morphology | Reference |

|---|---|---|---|

| This compound Nanoparticles | Sol-gel with CTAB template | Porous structures | researchgate.net |

| Cerium Oxide Nanoparticles | Precipitation | Agglomerated spherical particles | scielo.br |

| Barium Strontium Titanate Thin Film | Sputtering (2 hours) | Porous, snow flake-shaped particles | uitm.edu.my |

| Barium Strontium Titanate Thin Film | Sputtering (3 hours) | Dense, uniform, granular microstructure | uitm.edu.my |

| Barium Strontium Titanate Thin Film | Sputtering (4 hours) | Agglomerates and non-uniform areas | uitm.edu.my |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Elemental Composition and Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently coupled with scanning electron microscopy (SEM) to determine the elemental makeup of this compound. wikipedia.orgceriumlabs.com This method relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. wikipedia.orgyoutube.com By analyzing the energy and intensity of these emitted X-rays, EDS can provide both qualitative and quantitative information about the elements present in the sample. youtube.com

In the analysis of this compound, EDS spectra confirm the presence of cerium (Ce), titanium (Ti), and oxygen (O) as the primary constituent elements. journalcps.com The technique can be used to create elemental maps, which visually display the spatial distribution of each element across the sample's surface. ceriumlabs.comresearchgate.net For cerium-doped titanium dioxide particles, EDS analysis shows that titanium, as the matrix material, is distributed evenly on the particle surface, alongside the presence of cerium. researchgate.net This mapping capability is crucial for assessing the homogeneity of the compound and identifying any potential phase segregation or impurities. researchgate.netnih.gov For instance, in this compound cellulose (B213188) fiber nanocomposites, EDS analysis has been used to confirm the primary composition of oxygen, titanium, carbon, and a smaller amount of cerium. nih.gov

| Element | Typical Role in this compound | Information Provided by EDS |

|---|---|---|

| Cerium (Ce) | Primary Cation | Presence, concentration, and spatial distribution. journalcps.comresearchgate.net |

| Titanium (Ti) | Primary Cation | Presence, concentration, and spatial distribution. journalcps.comresearchgate.net |

| Oxygen (O) | Anion | Presence and stoichiometric ratio relative to cations. journalcps.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the morphology and crystal structure of this compound at the nanoscale. ceric-eric.eunih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, creating an image based on the interaction of the electrons with the material. ceric-eric.eu This technique allows for the direct observation of features such as grain size, shape, and the presence of any secondary phases or defects. researchgate.netcas.cn

HRTEM pushes the resolution limits further, enabling the visualization of the material's atomic lattice. ceric-eric.euoup.com This capability is crucial for identifying the crystallographic structure, observing lattice fringes, and characterizing interfaces and grain boundaries in detail. cas.cnsemanticscholar.org For instance, HRTEM has been used to study the microstructural effects of cerium oxide nanoparticles, revealing truncated octahedron shapes and uniform size distribution. oup.com In studies of cerium dioxide fiber membranes, TEM images have shown a fibrous structure with fiber diameters around 100 nm, while HRTEM can reveal the distinct lattice spacings corresponding to specific crystal planes. researchgate.netresearchgate.net

At the nanoscale, TEM and HRTEM provide critical insights into the structural integrity and morphology of this compound materials. These techniques are used to analyze the "building blocks" of powders, which are often composed of nanoscale particles, typically in the range of 20-30 nm. rsc.org Analysis of TEM images can reveal the morphology of these materials, such as the rod-like structures observed in some titanate compounds. semanticscholar.org

HRTEM, in conjunction with selected area electron diffraction (SAED), can confirm the crystallinity and phase of these nanostructures. semanticscholar.org By resolving the atomic planes, HRTEM can identify the lattice fringes, and the spacing between these fringes can be measured to identify the specific crystallographic planes, confirming the material's crystal structure. oup.comsemanticscholar.org This level of detail is essential for understanding how synthesis conditions affect the final structure and for correlating the material's nanoscale features with its macroscopic properties.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are non-destructive methods that probe the vibrational modes of atoms and molecules within a material. These techniques are highly sensitive to the local chemical environment, bonding, and crystal structure, providing valuable information about this compound.

Raman spectroscopy is a powerful technique for investigating the local structure and crystalline phases of this compound. The method involves inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the material. These vibrational modes are sensitive to the symmetry of the crystal lattice and the nature of the chemical bonds.

For titanate structures, Raman spectra typically show characteristic bands corresponding to the vibrations of TiO₆ octahedra. researchgate.net In cerium-containing oxides like ceria (CeO₂), a strong peak around 466 cm⁻¹ is characteristic of the F₂g vibrational mode of the fluorite structure, which is sensitive to any disruption in the oxygen sublattice symmetry. mdpi.com The presence of oxygen vacancies, which can be induced by doping or dimensional effects, often results in the appearance of a broad peak at approximately 600 cm⁻¹. researchgate.net The intensity ratio of these peaks can serve as an indicator of the relative oxygen vacancy concentration. researchgate.net In the study of arsenate sorption on cerium oxide, Raman spectra were predicted to show diagnostic As-O stretching modes between 387–521 cm⁻¹. rsc.org

| Raman Shift (cm⁻¹) | Assignment | Structural Information |

|---|---|---|

| ~280, 448, 662, 700, 913 | Characteristic titanate structure vibrations | Confirms the presence of the titanate framework. researchgate.net |

| ~466 | F₂g mode of Ce-O₈ vibrations in ceria-like structures | Indicates the fluorite-type cubic structure of CeO₂. mdpi.com |

| ~600 | Defect-induced (D) mode | Associated with oxygen vacancies due to Ce³⁺ ions. researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds. ceriumlabs.com The resulting FTIR spectrum acts as a molecular "fingerprint," allowing for the identification of functional groups and the characterization of bonding environments. ceriumlabs.comsemanticscholar.org

In the context of this compound and related materials, FTIR is particularly useful for identifying the characteristic vibrations of metal-oxygen bonds. researchgate.net The absorption bands in the lower frequency region (typically below 1000 cm⁻¹) are associated with these vibrations. For instance, a broad absorption peak around 668 cm⁻¹ is attributed to the bending vibration of the Ti-O bond, while absorption near 510 cm⁻¹ corresponds to Ti-O-Ti stretching vibrations. researchgate.net The presence of cerium is often indicated by peaks related to Ce-O stretching vibrations. researchgate.netnih.gov FTIR analysis has been used to confirm the chemical composition of cerium oxide nanoparticles, where peaks at 3,300 and 1,500 cm⁻¹ suggested the presence of hydroxides and carbonates from the synthesis process. frontiersin.org Studies on cerium-doped barium titanate have shown a strong absorption peak between 484 cm⁻¹ and 487 cm⁻¹, which is influenced by the cerium concentration. journalcps.com

| Wavenumber (cm⁻¹) | Assignment | Bonding Information |

|---|---|---|

| ~668 | Ti-O bending vibration | Indicates the presence of titanium-oxygen bonds. researchgate.net |

| ~541 | Ce-O-Ce vibration | Confirms the presence of cerium-oxygen bonds. researchgate.net |

| ~510 | Ti-O-Ti stretching vibration | Relates to the interconnected titania network. researchgate.net |

| 400 - 858 | Stretching vibrations of Ti-O band | Characteristic for barium titanate (BTO) structures. researchgate.net |

Far Infrared (Far-IR) spectroscopy extends the spectral range of FTIR to lower frequencies (typically below 400 cm⁻¹), a region that is particularly sensitive to lattice vibrations and the formation of crystalline phases in inorganic materials like this compound. researchgate.net This technique is a powerful tool for monitoring the crystallization process, especially in thin films and at lower annealing temperatures where other methods like X-ray diffraction (XRD) may not be sensitive enough. researchgate.net

The analysis of Far-IR spectra can reveal the evolution of the material's structure as it transforms from an amorphous state to a crystalline one. As this compound films are annealed, the development of specific absorption bands in the Far-IR region signals the formation of the crystalline CeTi₂O₆ phase. researchgate.net This technique allows researchers to track the onset of crystallization and understand how parameters such as temperature and composition influence the final phase purity and structure of the material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical states of materials. ceriumlabs.com The method involves irradiating a sample with an X-ray beam, which causes the ejection of core-level electrons. ceriumlabs.com By measuring the kinetic energy and quantity of these ejected electrons, one can identify the elements present on the surface (typically the top 20-50 Å) and their oxidation states. ceriumlabs.com

X-ray Absorption Near-Edge Structure (XANES) is a type of X-ray absorption spectroscopy that provides information on the electronic structure, oxidation state, and local geometry of a specific absorbing atom. uu.nltaylorandfrancis.com In this technique, a core electron is excited to an empty state by absorbing a photon. uu.nl The energy at which a sharp rise in absorption occurs is called the absorption edge, and it corresponds to the binding energy of the core-level electron. uu.nl The features in the XANES region, which spans about 50 eV above the absorption edge, are sensitive to the formal oxidation state and coordination environment of the absorbing atom. taylorandfrancis.comxrayabsorption.org

A critical application of XPS in the study of cerium-containing compounds, including this compound, is the determination of the cerium oxidation state, specifically the ratio of Ce³⁺ to Ce⁴⁺ ions. researchgate.netresearchgate.net The Ce 3d core level spectrum is complex due to final-state effects, including hybridization between the cerium 4f level and the oxygen 2p level. researchgate.net A detailed analysis of the Ce 3d spectrum allows for the deconvolution of peaks corresponding to both Ce³⁺ and Ce⁴⁺ states. researchgate.netrsc.org

For Ce⁴⁺ compounds, the Ce 3d spectrum is characterized by six peaks (three pairs of spin-orbit doublets), often labeled V, V″, V‴, U, U″, and U‴. rsc.org These correspond to different 4f configurations in the final state after photoemission. researchgate.net For Ce³⁺ compounds, the spectrum typically shows four peaks (two pairs of spin-orbit doublets), labeled V₀, V′, U₀, and U′. rsc.org

Research on mixed cerium-titanium oxides has utilized this method to confirm the presence of mixed oxidation states. researchgate.net For example, an XPS study of a Ce₂Ti₂O₇ compound revealed photoemission spectra with components attributed to both Ce(III) and Ce(IV) species. researchgate.net Similarly, XPS analysis of CaCeTi₂O₇ ceramics fabricated in an oxygen atmosphere showed the presence of both 36 at. % Ce³⁺ and 64 at. % Ce⁴⁺ on the surface. researchgate.net In contrast, the related compound CaCe₀.₉Ti₂O₆.₈, prepared in air, exhibited a different surface distribution of 63 at. % Ce³⁺ and 37 at. % Ce⁴⁺. researchgate.net

| Compound | Synthesis Condition | Ce³⁺ (at. %) | Ce⁴⁺ (at. %) |

| CaCe₀.₉Ti₂O₆.₈ | 300 MPa, 1400°C in air | 63 | 37 |

| CaCeTi₂O₇ | 300 MPa, 1300°C in oxygen | 36 | 64 |

This table presents data on the surface atomic percentage of cerium oxidation states as determined by XPS analysis. researchgate.net

XANES is also a powerful tool for determining oxidation states. The energy position of the absorption edge is known to shift to higher energy with an increased oxidation state. xrayabsorption.orgmdpi.com The shape and features of the XANES spectrum, particularly the "white line" intensity for L-edges, are also characteristic of the valence state, allowing for the differentiation between Ce³⁺ and Ce⁴⁺ in materials like this compound. researchgate.net

For instance, XPS studies on calcium this compound ceramics have shown that upon exposure to environmental conditions, calcium and/or cerium carbonates can form on the surface of the material. researchgate.net This indicates a surface reactivity that could potentially lead to material degradation. researchgate.net The ability of XPS to detect such surface modifications is crucial for understanding the stability and long-term performance of these materials. researchgate.net

Theoretical and Computational Investigations of Cerium Titanate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of cerium-based oxides. By solving the quantum mechanical equations that describe the behavior of electrons in the material, DFT can predict a wide range of characteristics, from electronic band structures to the energetics of defect formation. For complex materials like cerium titanate, where the interplay between Ce 4f, Ti 3d, and O 2p electrons is critical, DFT calculations, often corrected for on-site Coulomb interactions (DFT+U), provide essential details that are difficult to obtain experimentally. banglajol.infochalmers.se

DFT calculations are instrumental in elucidating the electronic structure of this compound, which is fundamental to its optical and electrical properties.

Band structure analysis reveals the arrangement of electron energy levels and determines the material's conductivity and optical absorption characteristics. For layered this compound with the formula Ce₂Ti₂O₇, DFT calculations using the GGA+U approach predict an insulating ground state. researchgate.net The calculated band gap for this compound is approximately 2.00 eV. researchgate.net This value indicates that Ce₂Ti₂O₇ can absorb light in the visible spectrum. In related systems, such as cerium-doped barium titanate (BaTiO₃), the electronic band structure shows a direct band gap. researchgate.net The presence of Ce 4f states is a defining feature of cerium-containing oxides; in reduced ceria (CeO₂₋ₓ), these states appear within the primary band gap, effectively reducing it from approximately 6 eV to 3 eV. arxiv.org

Table 1: Calculated Band Gaps for this compound and Related Compounds

| Compound | Calculation Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Ce₂Ti₂O₇ | GGA+U | 2.00 | researchgate.net |

| Ce-doped BaTiO₃ | DFT | Direct Band Gap | researchgate.net |

| CeO₂ (reduced) | - | ~3.0 | arxiv.org |

This table presents data from theoretical calculations and experimental observations on this compound and related oxide systems to illustrate the electronic band gap characteristics.

Partial Density of States (PDOS) analysis decomposes the total electronic density of states into contributions from individual atoms and their orbitals, offering a deeper understanding of chemical bonding and electronic interactions. chalmers.seglobalsino.com For Ce₂Ti₂O₇, PDOS analysis reveals that the valence band region, located between -5.0 and 0 eV, is primarily composed of O 2p orbitals. researchgate.net The conduction band is formed by a combination of Ti 3d orbitals and strongly localized Ce 4f levels. researchgate.net This orbital arrangement is a common feature in titanate perovskites. researchgate.netresearchgate.net For instance, in cerium-doped BaTiO₃, the valence band is also dominated by the 2p orbitals of oxygen atoms, while the conduction band is mainly formed by the 3d orbitals of titanium atoms. researchgate.net The presence of Ce 4f states near the conduction band minimum is critical, as they can act as charge-trapping sites, influencing the material's photocatalytic activity. researchgate.net

DFT is extensively used to model the defect chemistry of materials, providing insights into the formation and stability of point defects that control many of their properties. While detailed studies specifically on this compound are limited, research on the constituent oxide, ceria (CeO₂), and doped titanates provides a strong basis for understanding these phenomena. nih.govtu-darmstadt.dersc.org

The formation energy of a defect is the energy required to create it in a perfect crystal lattice. Lower formation energies indicate a higher likelihood of that defect occurring. In ceria, which is known for its ability to form oxygen vacancies, the formation energy for these defects is a key parameter. nih.gov Theoretical calculations place the formation energy of a neutral oxygen vacancy in bulk ceria at approximately 3.1-3.3 eV and up to 4.2 ± 0.3 eV, depending on the computational method. arxiv.orgnih.gov Cation vacancies are generally less favorable. The formation energy for cerium vacancies in CeO₂ is significantly higher, estimated to be in the range of 5 to 10 eV. osti.gov This high formation energy indicates that cerium vacancies are much less common than oxygen vacancies under typical conditions. osti.govsoton.ac.uk

Table 2: Calculated Defect Formation Energies in Cerium Dioxide (CeO₂) as a Reference System

| Defect Type | Formation Energy (eV) | Reference |

|---|---|---|

| Oxygen Vacancy (Vₒ) | 3.1 - 4.2 | arxiv.orgnih.gov |

| Cerium Vacancy (VCe) | 5 - 10 | osti.gov |

This table provides theoretical formation energies for key point defects in cerium dioxide, which serves as an important model system for understanding defect chemistry in cerium-containing oxides.

Introducing dopants into the this compound lattice can significantly alter its defect chemistry. DFT calculations show that doping can stabilize certain defect configurations and lower their formation energies. For example, doping ceria with lower-valent cations like Lanthanum (La³⁺) reduces the formation energy of oxygen vacancies. ucc.ie This occurs because the creation of oxygen vacancies helps to compensate for the charge imbalance introduced by the dopant. Similarly, doping CeO₂ with tetravalent atoms such as Zr, Ti, or Sn has been found to reduce the oxygen vacancy formation energy. chemrxiv.org

In titanate systems, cerium itself can act as a dopant. When Ce³⁺ substitutes for a divalent cation like Ba²⁺ in BaTiO₃, oxygen vacancies are induced to maintain charge neutrality. rsc.org Conversely, if cerium substitutes for Ti⁴⁺, the defect compensation mechanism can be more complex, potentially involving the creation of cation vacancies to balance the charge, which can limit the diffusion of oxygen vacancies. researchgate.net These computational findings demonstrate that doping is a powerful strategy to engineer the defect concentrations and, consequently, the ionic and electronic properties of this compound. rsc.orgresearchgate.net

Structural Optimization and Stability Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are crucial for predicting the most stable crystal structures of this compound and related phases. numberanalytics.comosti.gov These first-principles calculations help determine the thermodynamic viability of different structural configurations by calculating their total energies. researchgate.net For a material to be considered thermodynamically stable, it must have a lower energy than any combination of competing phases. osti.gov

DFT calculations have been employed to study various this compound systems. For example, in studies of cerium-doped zirconium titanate (ZrTiO4), DFT calculations confirmed that cerium ions can be incorporated into the host lattice by substituting cationic sites, which progressively alters the cell parameters. unito.it These theoretical models are validated by comparing the calculated lattice parameters with experimental X-ray diffraction (XRD) data, showing good agreement. unito.it

For this compound itself, research has identified several stable or metastable phases, including the brannerite (CeTi₂O₆) and pyrochlore (B1171951) (Ce₂Ti₂O₇) structures. researchgate.netbohrium.comrsc.org The brannerite CeTi₂O₆ phase, for instance, has been identified in thin films annealed at 700 °C through a combination of XRD and Rietveld analysis. researchgate.net Thermodynamic data indicates that CeTi₂O₆ brannerite is an entropy-stabilized material, with a positive free energy of formation from its constituent oxides at room temperature, suggesting that high temperatures are needed to form it from a simple mixture of oxides. rsc.org

More advanced computational techniques are used to explore the vast landscape of possible atomic configurations, especially for nanostructures. nih.gov Methods combining global-optimization techniques, like basin-hopping, with high-dimensional neural network potentials (NNPs) trained on DFT data can efficiently search for the most stable structures of cerium oxide nanoclusters. nih.gov This approach has successfully identified stable, pyramid-like global minimum structures for cerium oxide nanoclusters of specific stoichiometries. nih.gov Such computational screening is vital for designing new materials with desired stability for specific applications. oaepublish.comresearchgate.net

| Computational Method | System Studied | Key Findings | References |

| Density Functional Theory (DFT) | Ce-doped ZrTiO₄ | Confirmed dissolution of Ce ions into the titanate matrix and alteration of cell parameters. | unito.it |

| DFT + Rietveld Analysis | CeTi₂O₆ Thin Films | Identified the formation of the brannerite CeTi₂O₆ phase upon annealing at 700 °C. | researchgate.net |

| Basin-Hopping & Neural Network Potential | Ce₁₄Oₓ Nanoclusters | Predicted stable, pyramid-like global minimum structures. | nih.gov |

| Thermodynamic Modeling | CeTi₂O₆ Brannerite | Determined it to be an entropy-stabilized phase with a positive free energy of formation at 298.15 K. | rsc.org |

Simulation of Spectroscopic Responses (e.g., Vibrational Frequencies)

Computational simulations are highly effective in predicting and interpreting the spectroscopic signatures of materials, such as their vibrational frequencies observed in Raman and infrared (IR) spectroscopy. acs.org By calculating these responses from first principles, researchers can assign specific spectral features to distinct atomic vibrations, surface structures, or defect sites. acs.orgaip.org

For cerium-based oxides, DFT calculations have been extensively used to simulate Raman spectra. acs.org Studies on ceria (CeO₂) have shown that the main Raman peak around 465 cm⁻¹ corresponds to the F₂g mode of the fluorite crystal structure. researchgate.netnih.gov Theoretical models can also predict the vibrational bands associated with the presence of oxygen defects and reduced Ce³⁺ ions, which typically appear in the 480–600 cm⁻¹ region. acs.org

A significant challenge in the computational spectroscopy of cerium oxides has been the accurate prediction of vibrational frequencies, especially for molecules adsorbed onto the surface. The adsorption of carbon monoxide (CO) is often used as a probe to characterize catalyst surfaces. aip.org Numerous theoretical studies have shown that standard DFT approaches, such as the GGA+U method, often fail to provide reliable CO vibrational frequencies. aip.org However, good agreement with experimental data can be achieved using more advanced hybrid DFT functionals like HSE06. aip.org The discrepancy arises from the difficulty in accurately describing the electronic donation and back-donation effects between the CO molecule and the ceria surface. aip.org

These high-level calculations can provide a consistent description of experimental spectra, allowing for the definitive assignment of vibrational bands on different crystal surfaces and the identification of features related to oxygen vacancies. aip.org For instance, DFT-simulated Raman spectra have been used to help distinguish between different this compound phases, such as CeTi₂O₆ and Ce₂Ti₂O₇. icm.edu.pl

| System | Computational Method | Predicted Spectroscopic Feature | Significance | References |

| Polycrystalline Ceria (CeO₂) | DFT | Raman peak at ~465 cm⁻¹ (F₂g mode). | Confirms the fluorite structure. | researchgate.netnih.gov |

| Reduced Ceria (CeO₂-x) | DFT | Vibrational bands in the 480–600 cm⁻¹ region. | Signature of oxygen defects and Ce³⁺ ions. | acs.org |

| CO on Ceria Surfaces | DFT (PBE+U vs. HSE06) | Scaled CO stretching vibrational frequencies. | Showed HSE06 provides better agreement with experiments than PBE+U for predicting vibrational shifts. | aip.org |

| CeTi₂O₆ | DFT | Simulated Raman spectra. | Aids in phase identification and differentiation from other titanates and oxides. | icm.edu.pl |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) is a powerful computational simulation technique used to model the physical movements of atoms and molecules over time. researchgate.net By calculating the forces between particles and integrating Newton's laws of motion, MD simulations provide a detailed, atomistic view of the dynamic behavior of materials, such as atomic vibrations, diffusion, and structural phase transitions. nih.gov

In the context of cerium-based oxides, MD simulations have been used to investigate a range of dynamic phenomena. For instance, simulations have been employed to study oxygen ion diffusivity in pure and doped ceria, which is critical for applications in solid oxide fuel cells. researchgate.net Other MD studies have simulated the process of nanopore formation in single-crystal CeO₂ when irradiated with high-energy ions, revealing that pores form and equilibrate within picoseconds. mdpi.com

A significant advancement in this area is the use of reactive MD simulations employing neural network potentials (NNPs). nih.govnih.gov These potentials are trained on extensive datasets from DFT calculations, allowing them to model chemical reactions and bond breaking/formation with the accuracy of quantum mechanics but at a fraction of the computational cost. nih.govnih.gov This approach enables simulations of larger systems over longer timescales (nanoseconds), which is essential for studying complex dynamic processes. nih.gov

A key example is the investigation of the water/ceria interface, which is fundamental to catalysis. nih.gov Reactive MD simulations have been used to examine the structural properties and dynamic behavior of this interface in detail, including the complex mechanisms of proton and hydroxide (B78521) ion transfer (hopping events) along the surface. nih.gov These simulations can quantitatively analyze the coupling between these hopping events, vibrational motions, and the hydrogen bond network at the interface, revealing insights into ion transport phenomena that are crucial for understanding the material's catalytic activity. nih.gov Similar MD and DFT methods have been applied to understand the adhesion mechanisms of coatings on surfaces modified with cerium oxide. acs.org

| Simulation Technique | System | Investigated Dynamic Behavior | Key Insights | References |

| Molecular Dynamics (MD) | Doped Ceria | Oxygen anion diffusivity. | Determined the effect of dopant type and concentration on ion transport. | researchgate.net |

| MD with Thermal Spike | Single Crystal CeO₂ | Nanopore formation under ion irradiation. | Modeled the rapid formation and equilibration of nanopores on a picosecond timescale. | mdpi.com |

| Reactive MD with Neural Network Potentials (NNPs) | Water/CeO₂ Interface | Proton and hydroxide ion transfer dynamics. | Elucidated complex ion hopping mechanisms and transport phenomena along the surface over nanoseconds. | nih.govnih.gov |

| MD and DFT | Epoxy on CeO₂-modified steel | Adhesion mechanism and interfacial bonding. | Revealed stronger adhesion to the cerium oxide layer compared to untreated steel. | acs.org |

Defect Chemistry and Non Stoichiometry in Cerium Titanate Systems

Oxygen Vacancy Formation and Role in Material Functionality

Oxygen vacancies are point defects that arise from the removal of an oxygen atom from its regular lattice site. acs.org In cerium-based oxides like cerium titanate, the formation of oxygen vacancies is a critical process that underpins many of its important functionalities. acs.orgresearchgate.net When an oxygen atom leaves the lattice, it leaves behind two electrons, which can then be localized on adjacent cerium ions, causing a reduction from Ce(IV) to Ce(III). researchgate.net This process is fundamental to the material's ability to store and release oxygen, a key attribute for applications in catalysis and as oxygen carriers. acs.orgufrgs.br

The energy required to form an oxygen vacancy, known as the formation energy, is a crucial parameter. Studies on ceria (CeO₂) have shown that this energy is lower on surfaces compared to the bulk material, indicating that surfaces and interfaces are more reactive. nih.govresearchgate.net For instance, density functional theory (DFT) calculations have shown that the oxygen vacancy formation energy is significantly lower on the (110) and (100) surfaces of ceria compared to the (111) surface and the bulk. researchgate.net This suggests that the crystallographic orientation of this compound can influence its defect concentration and, consequently, its properties. The presence of oxygen vacancies can also enhance the mobility of other ions within the lattice, which is important for applications in solid oxide fuel cells. acs.org

The role of oxygen vacancies extends to influencing the electronic structure of the material. They can create localized electronic states within the band gap, which can affect the material's optical and electronic properties. unito.it For instance, in cerium-doped zirconium titanate, occupied intra-band gap states associated with Ce³⁺ and the corresponding oxygen vacancies can act as charge recombination centers, which can be detrimental to photocatalytic activity. unito.it

Cerium Oxidation States (Ce³⁺/Ce⁴⁺) and Redox Mechanisms

A defining characteristic of cerium is its ability to exist in two stable oxidation states: +3 (Ce³⁺) and +4 (Ce⁴⁺). wikipedia.orgwikipedia.org This Ce³⁺/Ce⁴⁺ redox couple is central to the functionality of this compound in a wide range of applications. The ease of transition between these two states allows the material to participate in redox reactions, acting as either an oxidizing or a reducing agent depending on the surrounding chemical environment. wikipedia.orgwikipedia.org

In aqueous solutions, Ce⁴⁺ is a strong oxidizing agent, while Ce³⁺ is the more stable state. homescience.net The standard redox potential (E°(Ce⁴⁺/Ce³⁺)) is approximately +1.72 V, though this value can vary significantly depending on the conditions. wikipedia.orgwikipedia.org The presence of Ce³⁺ and Ce⁴⁺ ions in the this compound lattice gives rise to its redox activity. The ratio of Ce³⁺ to Ce⁴⁺ can be influenced by factors such as temperature, oxygen partial pressure, and the presence of dopants. unito.itbuet.ac.bd

The redox mechanism in this compound involves the transfer of electrons, which is intimately linked to the formation and annihilation of oxygen vacancies. When an oxygen vacancy is created, two Ce⁴⁺ ions are reduced to Ce³⁺ to maintain charge neutrality. researchgate.net This can be represented by the following equation:

O²⁻ (lattice) → ½ O₂(g) + Vₒ•• + 2e⁻ 2Ce⁴⁺ + 2e⁻ → 2Ce³⁺

Here, Vₒ•• represents a doubly charged oxygen vacancy. Conversely, under oxidizing conditions, Ce³⁺ can be oxidized back to Ce⁴⁺, consuming oxygen vacancies. This reversible process is the basis for the oxygen storage and release capacity of this compound.

The presence of both Ce³⁺ and Ce⁴⁺ ions has been confirmed by various spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS). unito.itunits.it The relative concentrations of these two oxidation states can significantly impact the material's properties. For instance, in photocatalysis, the Ce³⁺/Ce⁴⁺ redox pair can act as electron-hole separation centers, enhancing the photocatalytic efficiency. units.itmdpi.com The Ce³⁺ ions can trap photogenerated holes, while Ce⁴⁺ ions can trap electrons, thus inhibiting their recombination. mdpi.comqut.edu.au

Doping Mechanisms and Charge Compensation

The properties of this compound can be further tailored by intentionally introducing impurity atoms, a process known as doping. Doping can be used to modify the concentration of defects, alter the electronic structure, and enhance specific functionalities. The way in which dopants are incorporated into the crystal lattice and how the resulting charge imbalance is compensated are key aspects of the material's defect chemistry.

Doping strategies can be broadly classified into isovalent and aliovalent substitution. acs.orgresearchgate.net

Isovalent substitution involves replacing a host cation with a dopant ion of the same valence state. For example, in a perovskite structure like strontium titanate (SrTiO₃), Sr²⁺ could be replaced by another divalent cation, or Ti⁴⁺ could be replaced by another tetravalent cation like Zr⁴⁺. acs.org While isovalent substitution does not introduce a net charge imbalance, it can induce lattice strain due to differences in ionic radii between the host and dopant ions. This strain can affect properties such as ionic conductivity and phase stability.

Aliovalent substitution involves replacing a host cation with a dopant ion of a different valence state. aip.org This type of substitution is a powerful tool for modifying the defect chemistry of this compound because it directly creates charge-compensating defects. aip.org For instance, if a trivalent ion like La³⁺ is substituted for a divalent A-site cation (e.g., Sr²⁺ in SrTiO₃), a net positive charge is introduced. To maintain charge neutrality, the material can compensate in several ways, such as by creating cation vacancies or by reducing another cation in the lattice (e.g., Ti⁴⁺ to Ti³⁺). mdpi.com Similarly, substituting a trivalent dopant for a tetravalent cation (e.g., Ce³⁺ for Ti⁴⁺) introduces a net negative charge, which can be compensated by the formation of oxygen vacancies. mdpi.com

The choice of dopant and its concentration allows for precise control over the type and concentration of defects in the material, enabling the optimization of its properties for specific applications.

In perovskite-type this compound systems (with the general formula ABO₃), the dopant can substitute for the cation on either the A-site or the B-site. buet.ac.bdjmaterenvironsci.com The site occupancy of the dopant depends on several factors, including its ionic radius and charge, as well as the synthesis conditions. researchgate.net

A-site substitution typically involves replacing the larger cation (e.g., Sr²⁺ or Ba²⁺) with a dopant. The choice of an aliovalent dopant for the A-site can significantly influence the defect chemistry. For example, substituting a trivalent lanthanide ion (Ln³⁺) for a divalent A-site cation can lead to the formation of A-site or B-site vacancies to compensate for the excess positive charge. mdpi.com

B-site substitution involves replacing the smaller, more highly charged cation (e.g., Ti⁴⁺). When cerium is used as a dopant in titanates, it can exist as either Ce³⁺ or Ce⁴⁺. Due to its smaller ionic radius, Ce⁴⁺ tends to substitute for Ti⁴⁺ on the B-site. jmaterenvironsci.com This is an example of isovalent substitution and generally has a smaller impact on the Curie temperature of ferroelectric titanates compared to A-site doping. mdpi.comresearchgate.net On the other hand, the larger Ce³⁺ ion is more likely to substitute for the A-site cation, acting as a donor dopant. buet.ac.bdresearchgate.net

The site selectivity of the dopant is a critical factor in determining the resulting material properties. For instance, A-site doping with Ce³⁺ in barium titanate (BaTiO₃) can lead to a significant decrease in the Curie temperature, while B-site doping with Ce⁴⁺ has a much less pronounced effect. mdpi.comresearchgate.net

Impact of Processing Conditions on Defect Concentrations

The concentration and type of defects in this compound are not solely determined by the composition and doping strategy but are also heavily influenced by the processing conditions. rsc.orguic.edu Factors such as synthesis temperature, atmosphere (e.g., oxygen partial pressure), and cooling rate can all have a profound impact on the final defect structure of the material.

Sintering Temperature and Atmosphere: High temperatures provide the thermal energy necessary for atoms to move and for defects to form and equilibrate. core.ac.uk Sintering in a reducing atmosphere (low oxygen partial pressure), for example, will promote the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺. buet.ac.bd Conversely, sintering in an oxidizing atmosphere (high oxygen partial pressure) will favor a lower concentration of oxygen vacancies and a higher proportion of Ce⁴⁺. buet.ac.bd The solubility of dopants can also be affected by the processing atmosphere. For instance, the solubility of cerium in strontium titanate has been observed to increase after a reduction treatment at high temperatures. core.ac.uk

Cooling Rate: The rate at which the material is cooled after high-temperature processing can also affect the defect concentrations. Rapid cooling (quenching) can "freeze in" the high-temperature defect equilibrium, resulting in a higher concentration of defects than would be present at room temperature under equilibrium conditions. Slow cooling, on the other hand, allows more time for the defects to re-equilibrate at lower temperatures.

The interplay between processing conditions and defect chemistry is complex and provides another avenue for tuning the properties of this compound. By carefully controlling the synthesis and processing parameters, it is possible to engineer the defect structure of the material to achieve desired performance characteristics. For example, a preliminary reduction at high temperatures can be used to kinetically stabilize non-equilibrium states with increased electronic conductivity in Ce-doped strontium titanate. researchgate.net

Below is an interactive table summarizing the effects of various factors on defect chemistry in this compound systems.

| Factor | Influence on Defect Chemistry | Resulting Effect on Properties |

| High Temperature | Increases intrinsic defect formation and mobility. core.ac.uk | Can enhance ionic conductivity and reactivity. |

| Low Oxygen Partial Pressure | Promotes the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺. buet.ac.bd | Increases n-type electronic conductivity; enhances oxygen storage capacity. |

| High Oxygen Partial Pressure | Suppresses oxygen vacancy formation; promotes the oxidation of Ce³⁺ to Ce⁴⁺. buet.ac.bd | Decreases n-type electronic conductivity. |

| Aliovalent Doping (e.g., Ln³⁺ on A²⁺-site) | Creates charge-compensating defects like cation vacancies or reduced B-site cations. mdpi.com | Can significantly alter electrical properties and phase transition temperatures. |

| Aliovalent Doping (e.g., Ce³⁺ on B⁴⁺-site) | Introduces a net negative charge, often compensated by oxygen vacancies. | Can enhance ionic conductivity. |

| Isovalent Doping (e.g., Ce⁴⁺ on B⁴⁺-site) | Introduces lattice strain due to ionic radii mismatch. acs.org | Can modify phase stability and ionic transport. |

| Rapid Cooling (Quenching) | "Freezes in" high-temperature defect concentrations. | Can result in non-equilibrium defect structures with unique properties. |

| Slow Cooling | Allows for defect re-equilibration at lower temperatures. | Leads to a defect structure closer to thermodynamic equilibrium. |

Advanced Applications and Functional Principles of Cerium Titanate

Photocatalytic Systems and Environmental Remediation

Cerium titanate-based materials are recognized for their potential in photocatalysis, a process that utilizes light to drive chemical reactions. This capability is particularly valuable for breaking down environmental pollutants and for producing clean energy.

The fundamental mechanism of photocatalysis in this compound, as in other semiconductors, involves the generation of electron-hole pairs upon absorbing photons with energy equal to or greater than its band gap. acs.org When the photocatalyst is irradiated, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. acs.org

These charge carriers are highly reactive and can initiate redox reactions on the catalyst's surface. acs.org The photogenerated holes can directly oxidize organic pollutant molecules adsorbed on the surface. royalsocietypublishing.org Alternatively, they can react with water molecules or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. acs.orgroyalsocietypublishing.org

Key Reactive Species in this compound Photocatalysis

| Reactive Species | Generation Pathway | Role in Degradation |

|---|---|---|

| Hole (h⁺) | Photoexcitation of electron from valence band to conduction band. acs.org | Direct oxidation of adsorbed pollutants or reaction with H₂O/OH⁻ to form •OH radicals. royalsocietypublishing.orgmdpi.com |

| Hydroxyl Radical (•OH) | Reaction of holes (h⁺) with surface-adsorbed H₂O or OH⁻ ions. acs.orgroyalsocietypublishing.org | Highly potent, non-selective oxidizing agent that mineralizes organic pollutants. acs.org |

| Superoxide (B77818) Radical (•O₂⁻) | Reaction of conduction band electrons (e⁻) with adsorbed molecular oxygen (O₂). mdpi.com | Attacks organic molecules, contributing to their degradation. mdpi.com |

Several strategies are employed to overcome the limitations of photocatalysts, such as the rapid recombination of electron-hole pairs and a wide band gap, thereby enhancing their efficiency.

Doping: Introducing metal or non-metal ions into the this compound lattice is a common strategy. nih.gov Cerium itself, with its Ce³⁺/Ce⁴⁺ redox couple, can act as an electron scavenger, trapping photoexcited electrons to suppress recombination. researchgate.netinrim.it The 4f levels of cerium can capture electrons from the titanium dioxide conduction band, which are then transferred to molecular oxygen to form superoxide radicals. inrim.it Doping with other elements can also create defects like oxygen vacancies, which act as electron traps and further enhance charge separation. inrim.it However, an excessive amount of dopant can become a recombination center, reducing photocatalytic activity. mdpi.com

Porosity and Surface Area: Increasing the specific surface area of the photocatalyst provides more active sites for the adsorption of pollutants and for photocatalytic reactions to occur. acs.orgresearchgate.net A higher surface area can be achieved by synthesizing porous nanostructures. acs.org For instance, ceria-based materials with high surface areas show enhanced catalytic properties due to increased surface coverage of adsorbates. acs.org